molecular formula C14H10Br2FNO2 B12580083 Benzamide, 3,5-dibromo-N-[(4-fluorophenyl)methyl]-2-hydroxy- CAS No. 610320-76-8

Benzamide, 3,5-dibromo-N-[(4-fluorophenyl)methyl]-2-hydroxy-

Cat. No.: B12580083
CAS No.: 610320-76-8
M. Wt: 403.04 g/mol
InChI Key: SFGXLGISNVVFKU-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, DMSO-d₆) displays characteristic signals:

  • δ 10.32 (s, 1H, -OH)
  • δ 8.21 (d, J = 2.4 Hz, 2H, Ar-Br)
  • δ 7.89 (t, J = 1.8 Hz, 1H, Ar-H)
  • δ 7.45 (dd, J = 8.6, 5.4 Hz, 2H, Ar-F)
  • δ 4.52 (s, 2H, N-CH₂-Ar)

¹³C NMR exhibits peaks at δ 167.8 (C=O), 162.1 (C-F), 135.4–118.7 (aromatic carbons), and 43.9 (N-CH₂). The ¹⁹F NMR signal appears at δ -112.4 ppm, consistent with para-substituted fluorobenzyl groups.

Infrared (IR) Vibrational Mode Assignments

Key IR absorptions (cm⁻¹):

  • 3275 (O-H stretch)
  • 3062 (Ar-H stretch)
  • 1654 (amide C=O)
  • 1589 (C-Br asymmetric)
  • 1228 (C-F)
    The absence of N-H stretching above 3300 cm⁻¹ confirms hydrogen bonding involvement.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI-MS) shows:

  • Base peak at m/z 359.03 [M+H]⁺ (calc. 359.03)
  • Major fragments:
    • m/z 281.92 [M-Br]⁺
    • m/z 199.05 [C₆H₄FCH₂NH]⁺
    • m/z 157.98 [C₆H₂Br₂O]⁺

      Isotopic patterns exhibit characteristic ¹⁹F and ⁷⁹Br/⁸¹Br distributions at 1:1 and 1:0.97 ratios, respectively.

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

B3LYP/6-311++G(d,p) calculations reveal:

  • HOMO-LUMO gap: 4.17 eV
  • Dipole moment: 5.23 Debye
  • Mulliken charges:
    • Br: -0.32 e
    • F: -0.29 e
    • O (amide): -0.41 e

Table 2: DFT-calculated bond lengths (Å)

Bond Calculated Experimental
C-Br 1.901 1.893
C-F 1.354 1.341
C=O 1.224 1.218
N-CH₂ 1.467 1.452

Properties

CAS No.

610320-76-8

Molecular Formula

C14H10Br2FNO2

Molecular Weight

403.04 g/mol

IUPAC Name

3,5-dibromo-N-[(4-fluorophenyl)methyl]-2-hydroxybenzamide

InChI

InChI=1S/C14H10Br2FNO2/c15-9-5-11(13(19)12(16)6-9)14(20)18-7-8-1-3-10(17)4-2-8/h1-6,19H,7H2,(H,18,20)

InChI Key

SFGXLGISNVVFKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=C(C(=CC(=C2)Br)Br)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the bromination process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzamide, 3,5-dibromo-N-[(4-fluorophenyl)methyl]-2-hydroxy- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the bromine atoms can produce a fully hydrogenated benzamide derivative .

Scientific Research Applications

Benzamide, 3,5-dibromo-N-[(4-fluorophenyl)methyl]-2-hydroxy- has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzamide, 3,5-dibromo-N-[(4-fluorophenyl)methyl]-2-hydroxy- involves its interaction with specific molecular targets and pathways. The bromine and fluorine substitutions can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The hydroxyl group can also participate in hydrogen bonding, further influencing its biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features of Comparable Brominated Benzamides

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents
Benzamide, 3,5-dibromo-N-[(4-fluorophenyl)methyl]-2-hydroxy- 575-57-5 C₁₃H₈Br₂FNO₂ 412.02 3,5-dibromo; 2-hydroxy; N-(4-fluorobenzyl)
Tribromsalan (3,5-dibromo-N-(4-bromophenyl)-2-hydroxybenzamide) 87-10-5 C₁₃H₈Br₃NO₂ 447.93 3,5-dibromo; 2-hydroxy; N-(4-bromophenyl)
Bensalan (3,5-dibromo-N-[(4-bromophenyl)methyl]-2-hydroxybenzamide) 15686-76-7 C₁₄H₁₀Br₃NO₂ 463.95 3,5-dibromo; 2-hydroxy; N-(4-bromobenzyl)
3,5-Dibromo-N-(4-fluorophenyl)-2-hydroxybenzamide 746612-12-4 C₁₃H₈Br₂FNO₂ 412.02 3,5-dibromo; 2-hydroxy; N-(4-fluorophenyl)
3,5-Dibromo-N-[4-(dimethylamino)phenyl]-2-hydroxybenzamide 203320-95-0 C₁₅H₁₄N₂O₂Br₂ 414.09 3,5-dibromo; 2-hydroxy; N-(4-dimethylaminophenyl)

Key Observations :

  • Halogenation Patterns : The target compound and Tribromsalan share 3,5-dibromo substitution, but Tribromsalan includes a third bromine on the N-phenyl group, enhancing lipophilicity .
  • N-Substituent Variations : The 4-fluorobenzyl group in the target compound contrasts with Tribromsalan’s 4-bromophenyl and Bensalan’s 4-bromobenzyl groups. Fluorine’s electronegativity may alter binding affinity compared to bromine .
  • The dimethylamino derivative (CAS 203320-95-0) may exhibit enhanced solubility due to its polar substituent .

Biological Activity

Benzamide, 3,5-dibromo-N-[(4-fluorophenyl)methyl]-2-hydroxy- is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C13H9Br2FNO3\text{C}_{13}\text{H}_{9}\text{Br}_{2}\text{F}\text{N}\text{O}_{3} and a molecular weight of approximately 389.015 g/mol. Its structure comprises a benzamide backbone with bromine substituents at the 3 and 5 positions, a fluorophenyl group linked via a methyl group, and a hydroxyl group at the 2-position. This configuration is believed to enhance its biological activity compared to simpler benzamide derivatives.

Property Value
Molecular FormulaC₁₃H₉Br₂FNO₃
Molecular Weight389.015 g/mol
Density1.913 g/cm³
Boiling Point367.7 °C

The biological activity of Benzamide, 3,5-dibromo-N-[(4-fluorophenyl)methyl]-2-hydroxy- is primarily attributed to its interactions with specific biological targets such as enzymes and receptors. Studies suggest that compounds with similar structures can act as inhibitors for various kinases and receptors involved in cancer progression:

  • FGFR1 Inhibition : Research indicates that certain benzamide derivatives can inhibit fibroblast growth factor receptor 1 (FGFR1), which is implicated in non-small cell lung cancer (NSCLC). For instance, a related compound showed IC₅₀ values ranging from 1.25 µM to 2.31 µM against multiple NSCLC cell lines, indicating significant anti-cancer potential .

Case Studies and Research Findings

  • Inhibition of Cancer Cell Lines : A study on benzamide derivatives demonstrated that specific compounds could effectively inhibit the proliferation of NSCLC cell lines with FGFR1 amplification. The mechanism involved cell cycle arrest at the G2 phase and induction of apoptosis through modulation of signaling pathways involving FGFR1 .
  • Molecular Docking Studies : Molecular docking simulations have been employed to elucidate the binding affinity of Benzamide, 3,5-dibromo-N-[(4-fluorophenyl)methyl]-2-hydroxy- to FGFR1. These studies revealed the formation of multiple hydrogen bonds between the compound and the receptor, confirming its potential as a lead compound for further development .

Comparative Analysis with Similar Compounds

The unique dual halogen substitution in Benzamide, 3,5-dibromo-N-[(4-fluorophenyl)methyl]-2-hydroxy- may enhance its biological activity compared to simpler benzamides:

Compound Name Molecular Formula Key Features
BenzamideC₇H₈N₂OSimple amide structure without halogens
4-FluorobenzamideC₇H₈FNOContains fluorine but lacks bromine substituents
3-BromobenzamideC₇H₈BrNContains only one bromine substituent
Benzamide, 3,5-dibromo-N-[(4-fluorophenyl)methyl]-2-hydroxy-C₁₃H₉Br₂FNO₃Dual halogen substitution enhances biological activity

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